Arbutin-d4

Catalog No.
S11216139
CAS No.
M.F
C12H16O7
M. Wt
276.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arbutin-d4

Product Name

Arbutin-d4

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)oxane-3,4,5-triol

Molecular Formula

C12H16O7

Molecular Weight

276.28 g/mol

InChI

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12-/m1/s1/i1D,2D,3D,4D

InChI Key

BJRNKVDFDLYUGJ-LNJODBDSSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[2H]

Arbutin-d4 is a deuterated form of arbutin, a naturally occurring glycosylated hydroquinone. The compound is characterized by its molecular formula C12H16O7C_{12}H_{16}O_{7} and a molecular weight of approximately 272.25 g/mol. Arbutin-d4 is primarily used in research settings, particularly in studies involving metabolic pathways and drug interactions due to its isotopic labeling, which allows for easier tracking in biological systems. Arbutin itself is known for its skin-lightening properties and acts as a competitive inhibitor of the enzyme tyrosinase, which is crucial in melanin production.

Typical of hydroquinones. It can undergo hydrolysis, especially in acidic environments, to yield free hydroquinone and glucose. The reaction can be summarized as follows:

Arbutin d4+H2OHydroquinone+Glucose\text{Arbutin d4}+\text{H}_2\text{O}\rightarrow \text{Hydroquinone}+\text{Glucose}

In addition, arbutin-d4 can react with free radicals, demonstrating antioxidant properties. For example, it has been shown to inhibit hemolysis induced by the free radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in sheep erythrocytes .

Arbutin-d4 exhibits significant biological activity similar to its non-deuterated counterpart. It functions primarily as a tyrosinase inhibitor, reducing melanin synthesis in human skin cells. Studies indicate that arbutin can inhibit the activity of tyrosinase without significantly affecting its mRNA expression levels . This unique mechanism allows it to effectively lighten skin pigmentation while minimizing potential side effects associated with other agents like hydroquinone.

Additionally, arbutin-d4 has been implicated in protective effects against oxidative stress. It has shown the ability to scavenge free radicals and inhibit processes that lead to cellular damage .

The synthesis of arbutin-d4 typically involves the glycosylation of hydroquinone using deuterated glucose derivatives. A common method includes:

  • Starting Materials: Hydroquinone and deuterated glucose.
  • Reagents: Acidic or basic catalysts may be employed.
  • Procedure:
    • Combine hydroquinone with deuterated glucose in an appropriate solvent (e.g., methanol).
    • Heat the mixture under reflux conditions while stirring.
    • After completion of the reaction, purify the product through crystallization or chromatography.

This method allows for the incorporation of deuterium into the molecule, making it useful for tracing studies in biological systems .

Arbutin-d4 has several applications, particularly in research:

  • Metabolic Studies: Due to its isotopic labeling, it is used to trace metabolic pathways involving arbutin and hydroquinone.
  • Cosmetic Research: Investigating skin-lightening formulations and their mechanisms of action.
  • Antioxidant Research: Studying its effects on oxidative stress and cellular protection mechanisms.

Several compounds share structural similarities with arbutin-d4, including:

  • Beta-Arbutin: Another glycosylated form of hydroquinone, known for similar skin-lightening effects but with different absorption characteristics.
  • Hydroquinone: The non-glycosylated form that is a potent tyrosinase inhibitor but associated with higher irritation risks.
  • Kojic Acid: A well-known skin-lightening agent that also inhibits tyrosinase but can cause sensitivity in some individuals.

Comparison Table

CompoundStructure TypeTyrosinase InhibitionSkin ToleranceUnique Features
Arbutin-d4Glycosylated HydroquinoneModerateHighDeuterated for metabolic tracing
Beta-ArbutinGlycosylated HydroquinoneModerateModerateMore stable than alpha-arbutin
HydroquinoneHydroquinoneHighLowPotent but associated with side effects
Kojic AcidFungal MetaboliteHighLowCan cause irritation

Arbutin-d4 stands out due to its isotopic labeling, which enables detailed tracking in pharmacokinetic studies while maintaining favorable safety profiles compared to other compounds like hydroquinone.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

276.11470983 g/mol

Monoisotopic Mass

276.11470983 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-08

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